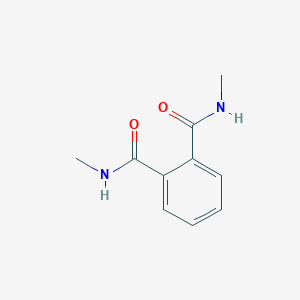

N,N'-diméthylphtalamide

Vue d'ensemble

Description

N,N’-dimethylphthalamide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of phthalamide, where both amide groups are substituted with methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Applications De Recherche Scientifique

N,N’-dimethylphthalamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phthalamide derivatives.

Biology: It serves as a building block in the synthesis of biologically active molecules.

Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

Target of Action

Phthalates, a related class of compounds, have been found to interact with various neural structures and endocrine systems . They can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Mode of Action

Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .

Biochemical Pathways

Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Result of Action

Phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Action Environment

It’s worth noting that phthalates, a related class of compounds, have been found in various environmental sources, suggesting that environmental exposure could potentially influence their action .

Analyse Biochimique

Biochemical Properties

N,N’-dimethylphthalamide is derived from phthalamide, which is a reagent used to transform allyl- and alkyl halides into protected primary amines . Phthalimide analogues, including N,N’-dimethylphthalamide, have been extensively used in medicinal chemistry due to their wide spectrum of applications as anti-convulsant, anti-inflammatory, analgesic, hypolipidimic, and immunomodulatory activities .

Cellular Effects

Phthalimide analogues, from which N,N’-dimethylphthalamide is derived, have been reported to have significant effects on various types of cells, including cancer cells . These compounds have been shown to exhibit antiproliferative activity and induce necrosis and apoptosis .

Molecular Mechanism

It is known that phthalimide, from which N,N’-dimethylphthalamide is derived, can undergo reactions with amines, leading to the formation of primary amines . This suggests that N,N’-dimethylphthalamide may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N,N’-dimethylphthalamide in laboratory settings. It is known that phthalimides, including N,N’-dimethylphthalamide, can undergo rapid processes such as methylaminolysis of one of the imide bonds .

Metabolic Pathways

Phthalates, a group of compounds related to phthalimides, are known to be degraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N’-dimethylphthalamide can be synthesized through the condensation of phthalic anhydride with dimethylamine. The reaction typically involves heating phthalic anhydride with an excess of dimethylamine in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-dimethylphthalamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-dimethylphthalamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N,N’-dimethylphthalamide N-oxide.

Reduction: Corresponding primary amines.

Substitution: Various substituted phthalamides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

N,N’-dimethylphthalamide can be compared with other similar compounds such as:

Phthalimide: The parent compound, which lacks the dimethyl substitution.

N-methylphthalamide: A mono-substituted derivative.

N,N’-diethylphthalamide: An analog with ethyl groups instead of methyl groups.

The uniqueness of N,N’-dimethylphthalamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Activité Biologique

N,N'-dimethylphthalamide (DMPh) is an organic compound with the molecular formula C10H12N2O2, derived from phthalamide. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of N,N'-dimethylphthalamide, detailing its mechanisms of action, biochemical pathways, and applications in research and medicine.

Overview of N,N'-Dimethylphthalamide

N,N'-dimethylphthalamide is synthesized through the condensation of phthalic anhydride with dimethylamine. This compound exhibits stability and is used as a reagent in organic synthesis, particularly in the preparation of biologically active molecules and polymers .

Antiproliferative Effects

Research indicates that N,N'-dimethylphthalamide possesses antiproliferative activity , which can induce necrosis and apoptosis in various cell types, including cancer cells. The compound's action appears to be linked to its ability to interfere with cellular signaling pathways that regulate cell growth and survival.

Interaction with Biological Systems

N,N'-dimethylphthalamide may affect the endocrine system and neural structures, similar to other phthalate compounds. These interactions can lead to dysregulation of critical hormonal axes, such as the hypothalamic-pituitary-gonadal axis, potentially impacting neurodevelopmental processes.

Biochemical Pathways

The biological effects of N,N'-dimethylphthalamide are mediated through several biochemical pathways:

- Cellular Effects : DMPh has been shown to significantly affect various cell types, particularly in cancer research, where it may alter proliferation rates and induce apoptosis.

- Molecular Mechanisms : The compound can undergo reactions with amines, leading to the formation of primary amines, which may further participate in biological processes.

- Metabolic Pathways : Similar to other phthalates, DMPh is subject to degradation by microorganisms under various conditions, suggesting potential environmental implications for its biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of N,N'-dimethylphthalamide:

- Anticancer Activity : A study demonstrated that DMPh exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

- Neurodevelopmental Impact : Research indicated that exposure to phthalate derivatives could lead to behavioral changes in animal models, suggesting a link between DMPh and neurodevelopmental disorders.

- Endocrine Disruption : In vitro studies revealed that DMPh could disrupt endocrine signaling pathways, potentially leading to adverse reproductive outcomes.

Applications in Research and Industry

N,N'-dimethylphthalamide has diverse applications across multiple fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex biologically active compounds.

- Medicinal Chemistry : Investigations into its derivatives are ongoing for potential therapeutic applications, including anti-inflammatory and analgesic properties.

- Industrial Use : The compound is utilized in producing polymers and dyes, showcasing its versatility beyond biological applications.

Propriétés

IUPAC Name |

1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJRKNFPHGSOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412292 | |

| Record name | N,N'-dimethylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19532-98-0 | |

| Record name | N,N'-dimethylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.